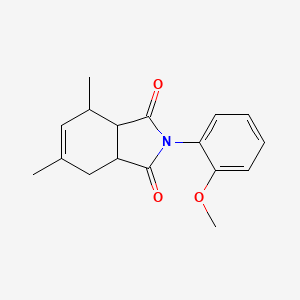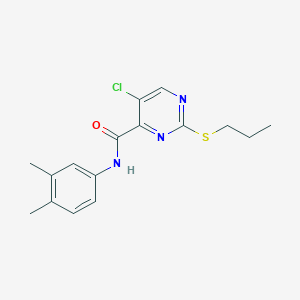![molecular formula C17H15NO5 B4975507 methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)
methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, also known as MDB, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. MDB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.37 g/mol.
Mecanismo De Acción
The mechanism of action of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammatory cells, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, this compound has been shown to reduce the production of inflammatory mediators, leading to the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has some limitations, including its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the study of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, including:
1. Investigating the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
2. Developing new synthesis methods for this compound that are more cost-effective and environmentally friendly.
3. Studying the potential of this compound as a precursor for the synthesis of new organic compounds with potential applications in various fields, such as material science and energy storage.
4. Investigating the potential of this compound as a tool for studying the mechanisms of cancer and inflammation.
Conclusion:
This compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, pesticide, herbicide, and precursor for the synthesis of various organic compounds. This compound has several advantages for lab experiments, including its high purity and solubility in organic solvents, but also has some limitations, including its high cost and potential toxicity. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for other diseases, developing new synthesis methods, and studying its mechanisms of action.
Métodos De Síntesis
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminobenzoic acid and methyl chloroformate. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been extensively studied in scientific research for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In agriculture, this compound has been investigated for its potential as a pesticide, as it has been shown to have insecticidal properties against various pests. This compound has also been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds.
In material science, this compound has been investigated for its potential as a precursor for the synthesis of various organic compounds, such as polymers and dyes.
Propiedades
IUPAC Name |
methyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-17(20)11-6-8-12(9-7-11)18-16(19)15-10-22-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSPBWMGGDNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4975471.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B4975474.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
![2-[(4-ethyl-5-{1-[(2-methoxyphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4975492.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4975495.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4975508.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4975526.png)
